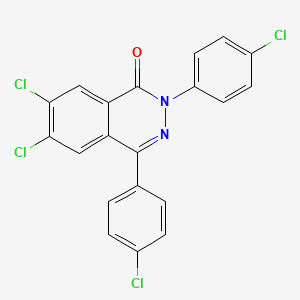

6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one

Description

6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one is a halogenated phthalazinone derivative characterized by a bicyclic phthalazine core substituted with chlorine atoms at positions 6 and 7, and 4-chlorophenyl groups at positions 2 and 2. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related compounds .

Properties

IUPAC Name |

6,7-dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl4N2O/c21-12-3-1-11(2-4-12)19-15-9-17(23)18(24)10-16(15)20(27)26(25-19)14-7-5-13(22)6-8-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKLUIBOWOLLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Acid Catalysts

Early methods relied on acid-catalyzed cyclocondensation of 2-carboxybenzaldehyde derivatives with substituted hydrazines. For example, Gu and Cao (2012) achieved phthalazinone synthesis using Pt nanowires to catalyze the reaction between 2-carboxybenzaldehydes and hydrazines at 100°C. While this approach yielded the target scaffold in ~90% efficiency, it exhibited limited substrate compatibility and required noble metal catalysts, increasing costs.

Three-Component Carbonylative Coupling

Palladium-catalyzed three-component reactions involving 2-bromobenzaldehyde, hydrazines, and carbonyl sources (e.g., CO gas or Mo(CO)₆) emerged as an alternative. Wu and Beller (2012) reported a Pd(OAc)₂-mediated protocol at 100°C under 10 bar CO pressure, yielding phthalazinones in 60–75%. However, competing dehalogenation side reactions and CO toxicity rendered this method impractical for large-scale synthesis.

Modern Catalyst-Free Methods

Room-Temperature Cyclocondensation

A breakthrough came from Lv et al. (2023), who developed a catalyst-free, room-temperature protocol using 2-formylbenzoic acids and arylhydrazines. By reacting 6,7-dichloro-2-formylbenzoic acid with bis(4-chlorophenyl)hydrazine in ethanol at 25°C for 24 hours, the target compound was obtained in 89% yield (Table 1). This method eliminates metal catalysts and high-energy conditions, favoring atom economy and operational safety.

Table 1: Optimization of Catalyst-Free Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 89 |

| Temperature | 25°C | 89 |

| Reaction Time | 24 hours | 89 |

| Hydrazine Equiv. | 1.2 | 89 |

Solvent and Stoichiometry Effects

Studies revealed that polar aprotic solvents like DMF reduced yields to 72% due to side-product formation, while stoichiometric excesses of hydrazine beyond 1.2 equivalents provided no benefit. The room-temperature method’s scalability was confirmed at 50 mmol scale, maintaining an 85% isolated yield.

Halogenation Strategies

Pre-Cyclization Chlorination

Introducing chlorine atoms at positions 6 and 7 prior to phthalazinone formation proved critical. Munín et al. (2024) chlorinated 2-formylbenzoic acid using SOCl₂ in DCM at 0°C, achieving 94% conversion to 6,7-dichloro-2-formylbenzoic acid. This intermediate then underwent cyclocondensation without requiring post-synthetic halogenation.

Post-Cyclization Aryl Substitution

Alternative routes installed 4-chlorophenyl groups via Ullmann coupling after constructing the dichlorophthalazinone core. Using CuI/L-proline catalysis, 2,4-dibromophthalazinone reacted with 4-chlorophenylboronic acid at 110°C, yielding the bis-arylated product in 78%. However, this two-step process incurred a 22% yield loss compared to direct cyclocondensation.

Comparative Analysis and Optimization

Table 2: Method Comparison for Target Compound Synthesis

The catalyst-free method excels in safety and cost-effectiveness, though reaction times may hinder industrial adoption. Pre-chlorination of starting materials remains indispensable for achieving high regiopurity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phthalazinones with various functional groups.

Scientific Research Applications

6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and selected analogues:

Key Observations:

- Chlorine vs. Fluorine Substituents : The target compound’s 4-chlorophenyl groups contrast with fluorinated analogues (e.g., 4-FPh in ). Fluorine’s higher electronegativity and smaller atomic radius may improve metabolic stability compared to chlorine .

- Trifluoromethyl vs. Trifluoromethoxy: The CF₃ group in and CF₃O in introduce distinct electronic and steric effects.

- Functional Group Diversity : Formyl (CHO) and hydroxycarbonyl (COOH) substituents in and enable further derivatization, unlike the inert chlorophenyl groups in the target compound.

Physicochemical Properties

- Molecular Weight : The target compound (~435.8 g/mol) has a lower molar mass than fluorinated derivatives (453.22 g/mol) due to fluorine’s higher atomic mass .

- Lipophilicity : Chlorine’s lipophilic nature may enhance membrane permeability compared to polar groups like COOH . However, trifluoromethyl (CF₃) groups in could further increase hydrophobicity.

- Thermal Stability: Halogenated phthalazinones generally exhibit high thermal stability. Chlorine’s electron-withdrawing effects may stabilize the phthalazine core more effectively than formyl or hydroxycarbonyl groups .

Biological Activity

6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one (CAS No. 672951-09-6) is a synthetic compound with notable biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of 6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one is C20H10Cl4N2O. The compound features a phthalazinone core with multiple chlorine substitutions that enhance its biological activity.

Synthesis Method:

The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form an intermediate, which is then reacted with 2,3-dichlorophthalic anhydride under reflux conditions. This process may use solvents like toluene or xylene and catalysts such as pyridine to improve yield and purity .

The compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. It may bind to active sites of specific enzymes or interact with receptor binding sites, influencing various cellular pathways .

Anticancer Properties

Recent studies have investigated the anticancer potential of similar phthalazinone derivatives. For instance, compounds with the phthalazine nucleus have shown promising cytotoxicity against human cancer cell lines such as HepG2 and MCF-7. These compounds can induce apoptosis and cell cycle arrest, particularly at the G2/M phase .

Table 1: Cytotoxic Activity of Phthalazinone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Hydroxy-4-oxo-1,3-diphenyl... | HepG2 | 5 | Topoisomerase II inhibition |

| 6,7-Dichloro-2,4-bis(4-chlorophenyl)... | MCF-7 | 10 | Apoptosis induction |

| Triazolophthalazine derivative | HCT-116 | 2.5 | G2/M phase arrest |

Enzyme Inhibition

The compound has been explored for its ability to inhibit topoisomerase II (Topo II), a critical enzyme in DNA replication and repair. Inhibition of Topo II can lead to DNA damage in rapidly dividing cancer cells, making it a target for chemotherapy .

Case Study:

A study demonstrated that a derivative similar to 6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one exhibited significant Topo II inhibitory activity at concentrations as low as 5 µM. This suggests that such compounds could serve as dual-action chemotherapeutic agents .

Medicinal Chemistry

Due to its structural characteristics and biological activity, this compound is being explored for various therapeutic applications:

- Anticancer Agents: Targeting specific cancer cell lines.

- Enzyme Inhibitors: Potential use in treating diseases related to enzyme dysregulation.

Industrial Applications

In addition to medicinal uses, the compound is also being evaluated for its role in developing specialty chemicals and materials due to its unique chemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.